5-Fluoro-2-hydroxypyrimidine

Description

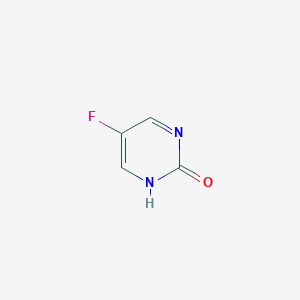

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-fluoro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPABFFGQPLJKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174067 | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2022-78-8, 214290-48-9 | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoropyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2(1H)-pyrimidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-pyrimidin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FLUOROPYRIMIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXI7T1BI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Chemical Identity of 5 Fluoro 2 Hydroxypyrimidine

IUPAC Name and Common Synonyms

The systematically generated IUPAC name for this compound is 5-Fluoro-2(1H)-pyrimidinone. chemspider.com It is also known by several common synonyms, including 5-Fluoro-2-hydroxypyrimidine and 5-Fluoro-2(1H)-pyrimidone. calpaclab.comsigmaaldrich.com

CAS Registry Number and Other Identifiers

The Chemical Abstracts Service (CAS) has assigned the registry number 2022-78-8 to this compound. scbt.comalfa-chemistry.com This unique identifier is essential for database searches and regulatory purposes. Other identifiers for this compound include a PubChem Substance ID of 24884205 and an MDL number of MFCD00223678. sigmaaldrich.com

| Identifier | Value |

| CAS Registry Number | 2022-78-8 |

| PubChem Substance ID | 24884205 |

| MDL Number | MFCD00223678 |

Molecular Formula and Molecular Weight

The molecular formula for this compound is C4H3FN2O. scbt.comalfa-chemistry.com This indicates that each molecule is composed of four carbon atoms, three hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. Based on this composition, the molecular weight of the compound is approximately 114.08 g/mol . calpaclab.comalfa-chemistry.com

| Property | Value |

| Molecular Formula | C4H3FN2O |

| Molecular Weight | 114.08 g/mol |

Synthetic Methodologies and Reaction Pathways of 5 Fluoro 2 Hydroxypyrimidine

Established Synthetic Routes for 5-Fluoro-2-hydroxypyrimidine

A documented method for synthesizing a related compound, 5-Fluoro-2-hydroxypyridine, involves the hydrolysis of a methoxy (B1213986) group. chemicalbook.comchemicalbook.comsmolecule.com This transformation is typically achieved by treating 5-fluoro-2-methoxypyridine (B1304894) with a strong acid like hydrochloric acid (HCl) or hydrobromic acid (HBr) at elevated temperatures. chemicalbook.comsmolecule.com For instance, heating a toluene (B28343) solution of the starting material with 35% HCl at 145°C leads to the formation of the desired fluoro-hydroxypyridine. chemicalbook.com A similar reaction using 48% HBr in water at 100°C for 6 hours has also been reported to yield the product. chemicalbook.com While these examples pertain to the pyridine (B92270) series, the chemical principles may be applicable to the pyrimidine (B1678525) series under appropriate conditions.

Halogenation followed by nucleophilic substitution represents a common strategy in pyrimidine chemistry. mdpi.com For the synthesis of fluorinated pyrimidines, this can involve either the introduction of fluorine via a halogen exchange reaction or the introduction of the hydroxyl group via substitution.

One approach involves the direct fluorination of a pyrimidine ring. For example, the selective fluorination of 2-aminopyrimidine (B69317) derivatives at the 5-position has been achieved using Selectfluor in the presence of a silver promoter like silver carbonate (Ag₂CO₃). rsc.orgrsc.org This method provides 4-substituted 5-fluoro-2-aminopyrimidines with high regioselectivity. rsc.org Subsequent conversion of the 2-amino group to a 2-hydroxyl group would be necessary to arrive at the target compound.

Alternatively, a precursor such as 2-hydroxypyrimidine (B189755) can be halogenated at the 5-position first. A patented method describes the synthesis of 5-bromo-2-fluoropyrimidine (B1268855) starting from a 2-hydroxypyrimidine salt. google.com In this process, 2-hydroxy-5-bromopyrimidine is prepared and subsequently treated with a fluorinating agent. google.com This 5-bromo-2-fluoropyrimidine could then potentially undergo a nucleophilic substitution to replace the fluorine at the 2-position with a hydroxyl group, although this specific transformation is not detailed in the provided sources.

Another related synthesis involves starting with 2-methoxy-5-fluorouracil, which is chlorinated with phosphorus oxychloride to yield 2-methoxy-4-chloro-5-fluoropyrimidine. google.com This intermediate highlights a pathway where a chloro group is introduced as a leaving group for subsequent reactions. google.com

The use of pyrimidine salts as starting materials is a viable route. A synthesis method for 5-bromo-2-fluoropyrimidine begins by dissolving a 2-hydroxypyrimidine salt in deionized water. google.com The pH is adjusted to 6 with sodium bicarbonate to generate 2-hydroxypyrimidine, which is then brominated at the 5-position. google.com This 2-hydroxy-5-bromopyrimidine intermediate is then subjected to further reactions to introduce the fluorine at the 2-position. google.com This strategy demonstrates the utility of pyrimidine salts in accessing key halogenated intermediates.

Intermediate Compounds in this compound Synthesis

The synthesis of this compound involves several key intermediate compounds, depending on the chosen synthetic pathway.

| Intermediate Compound | Precursor | Synthetic Step |

| 2-Hydroxy-5-bromopyrimidine | 2-Hydroxypyrimidine | Bromination |

| 2-Methoxy-4-chloro-5-fluoropyrimidine | 2-Methoxy-5-fluorouracil | Chlorination with POCl₃ |

| 5-Fluoro-4-(pyridin-3-yl)-2-aminopyrimidine | 4-(pyridin-3-yl)-2-aminopyrimidine | Fluorination with Selectfluor |

| (§)-cis-5-fluoro-6-methoxy-5,6-dihydrouracil | Uracil (B121893) | Fluorination with CF₃OF in methanol (B129727) |

| 5-Fluoroorotic acid | Orotic acid | Fluorination and decarboxylation |

One significant intermediate is 2-hydroxy-5-bromopyrimidine , formed by the direct bromination of 2-hydroxypyrimidine. google.com This compound serves as a precursor for subsequent fluorination steps. google.com In routes starting from more complex pyrimidines, 2-methoxy-4-chloro-5-fluoropyrimidine is generated from 2-methoxy-5-fluorouracil using phosphorus oxychloride. google.com This chlorinated intermediate is designed for further nucleophilic substitution. google.com

In syntheses aiming for direct fluorination, intermediates like 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine are formed when 4-substituted 2-aminopyrimidines are treated with electrophilic fluorine sources. rsc.org When uracil is fluorinated directly, a dihydrouracil (B119008) intermediate, specifically (§)-cis-5-fluoro-6-methoxy-5,6-dihydrouracil , can be formed, which then eliminates methanol to yield the 5-fluorinated pyrimidine. unimi.it Another pathway involves the fluorination and decarboxylation of orotic acid, proceeding through 5-fluoroorotic acid . unimi.it

Reaction Conditions and Optimization Strategies for this compound Production

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. Key parameters include the choice of reagents, solvents, temperature, and catalysts.

For the chlorination of pyrimidine precursors, such as in the conversion of 2-methoxy-5-fluorouracil, the use of an acid binding agent like triethylamine (B128534) has been shown to be effective. google.com Optimizing the reaction temperature to between 105°C and 110°C can lead to high yields of the chlorinated product. google.com

In direct fluorination reactions using Selectfluor, the choice of solvent is critical. Acetonitrile (B52724) has been identified as a suitable solvent, while others like dioxane and toluene were found to be ineffective. rsc.org The presence of a small amount of water in the acetonitrile can be beneficial for the silver-promoted fluorination. rsc.org

For syntheses involving ring closure, such as the reaction of α-fluoro-β-ketoester enolates with isothiourea salts, the high toxicity of reagents like ethyl fluoroacetate (B1212596) was a notable disadvantage in early methods. mdpi.com Modern approaches focus on using fluorinated building blocks to avoid harsh late-stage fluorination steps. nih.gov For example, a mild synthesis of fluorinated pyrimidines has been developed using potassium (Z)-2-cyano-2-fluoroethenolate and amidine hydrochlorides, which does not require basic additives. nih.gov

| Reaction Type | Reagents | Solvent | Temperature | Key Optimization Strategy |

| Chlorination | POCl₃, Triethylamine | Organic Solvent | 105-110°C | Use of triethylamine as an acid scavenger. google.com |

| Direct Fluorination | Selectfluor, Ag₂CO₃ | CH₃CN / H₂O | 70°C | Use of acetonitrile with a small amount of water. rsc.org |

| Hydrolysis | HCl or HBr | Toluene or Water | 100-145°C | High temperature to drive the reaction. chemicalbook.com |

| Ring Closure | Potassium (Z)-2-cyano-2-fluoroethenolate, Amidine hydrochlorides | Not specified | Mild conditions | Use of fluorinated building blocks to avoid harsh reagents. nih.gov |

Regioselectivity and Stereoselectivity in Fluoropyrimidine Synthesis

Regioselectivity is a paramount consideration in the synthesis of specifically substituted fluoropyrimidines like this compound. The position of the fluorine atom is critical and is determined by the synthetic strategy.

When employing direct electrophilic fluorination on a pre-formed pyrimidine ring, the inherent electronic properties of the ring and its substituents direct the incoming fluorine atom. The pyrimidine ring is π-deficient, making electrophilic attack challenging unless activated by electron-donating groups. acs.org For instance, in 2-aminopyrimidine derivatives, the amino group activates the ring, and fluorination with reagents like Selectfluor occurs with excellent regioselectivity at the C5 position. rsc.orgrsc.org Similarly, fluorination of diazines like pyrimidines with AgF₂ shows exclusive selectivity for the position adjacent to the nitrogen atom. acs.org

Alternatively, building the ring from a fluorinated precursor ensures the fluorine is in the desired position from the outset. Syntheses using small fluorinated building blocks, such as potassium 2-cyano-2-fluoroethenolate, avoid the challenges of regioselective fluorination at a later stage. nih.gov This "bottom-up" approach provides unambiguous placement of the fluorine atom at what will become the C5 position of the pyrimidine ring.

Stereoselectivity is generally not a factor in the final aromatic product of this compound. However, it can be relevant in the formation of non-aromatic intermediates. For example, the direct fluorination of uracil can proceed through a cis-5-fluoro-6-methoxy-5,6-dihydrouracil intermediate, indicating a specific stereochemical outcome in the addition step before the final elimination to the aromatic product. unimi.it

Reactivity and Derivatization of 5 Fluoro 2 Hydroxypyrimidine

Electrophilic and Nucleophilic Reactions of the Pyrimidine (B1678525) Ring

The chemical nature of the pyrimidine ring in 5-Fluoro-2-hydroxypyrimidine is distinctly influenced by the presence of two nitrogen atoms and the highly electronegative fluorine atom. These features render the ring electron-deficient, which significantly dictates its reactivity towards electrophiles and nucleophiles.

Generally, the pyrimidine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogens. google.com The addition of a fluorine atom at the 5-position further decreases the electron density of the ring, making electrophilic attack even more challenging. smolecule.com Consequently, reactions such as nitration or halogenation on the ring require harsh conditions and are not commonly reported for this specific compound.

Conversely, the electron-deficient character of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org In this mechanism, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org For SNAr to occur, the ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org While the fluorine atom at C5 activates the ring, nucleophilic substitution typically requires a better leaving group than the hydrogen atoms on the carbon skeleton. However, derivatives of this compound, such as 2-chloro-5-fluoropyrimidine, readily undergo nucleophilic substitution at the C2 position. nih.gov

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C2 position is a key site for the derivatization of this compound. Its reactivity is characterized by the well-established keto-enol tautomerism inherent to hydroxypyrimidines. The compound exists in equilibrium between the hydroxyl form (enol) and the more stable 5-fluoro-2(1H)-pyrimidinone form (keto). researchgate.net This equilibrium influences the types of reactions the molecule undergoes.

Alkylation reactions, for instance, can occur at either the exocyclic oxygen (O-alkylation) to form ethers or at a ring nitrogen (N-alkylation), depending on the reaction conditions. researchgate.net The choice of solvent and the counter-ion of the pyrimidine salt can direct the regioselectivity of the alkylation. researchgate.net Another significant reaction is the conversion of the hydroxyl group into a sulfonate ester, which can then serve as an excellent leaving group for subsequent nucleophilic substitution reactions. nih.gov

Perhaps the most synthetically useful reaction of the hydroxyl group is its conversion to a chlorine atom. This transformation is a critical step in creating versatile intermediates for further functionalization.

| Reaction Type | Reagent(s) | Product Type | Reference |

| O-Alkylation (Mitsunobu) | Alcohol, PPh₃, DEAD | 2-Alkoxy-5-fluoropyrimidine | wordpress.comnih.gov |

| N-Alkylation | Alkyl Halide, Base | 1-Alkyl-5-fluoro-2(1H)-pyrimidinone | researchgate.net |

| Sulfonylation | Sulfonyl Chloride, Base | 5-Fluoro-pyrimidin-2-yl sulfonate | nih.gov |

| Chlorination | POCl₃ | 2-Chloro-5-fluoropyrimidine | sigmaaldrich.comwikipedia.org |

Fluorine Atom's Influence on Reactivity

Key influences of the C5-fluoro substituent include:

Ring Activation for Nucleophilic Attack: By withdrawing electron density, the fluorine atom makes the pyrimidine ring more electrophilic and thus more susceptible to attack by nucleophiles. smolecule.comsmolecule.com This effect is crucial for the synthesis of various derivatives.

Modulation of Acidity: The fluorine atom's electronegativity influences the acidity of the N-H proton in the pyrimidinone tautomer. The pKa of this compound is reported to be approximately 7.39. chembk.comguidechem.com This is more acidic than the non-fluorinated 2-hydroxypyrimidine (B189755), whose pKa is around 9.2, indicating that the fluorine atom stabilizes the corresponding anion.

Leaving Group Ability in SNAr: In nucleophilic aromatic substitution reactions involving polyhalogenated pyrimidines, a fluorine atom is often the most readily displaced halogen, a phenomenon known as the "element effect". masterorganicchemistry.comnih.gov This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Synthesis of Novel Derivatives and Analogs of this compound

The unique reactivity profile of this compound makes it a valuable starting material and intermediate for the synthesis of a wide array of novel derivatives and analogs, particularly those with potential biological applications.

Synthesis of Fluorinated Pyrimidine Nucleoside Analogs

Fluorinated nucleosides are a critical class of compounds in medicinal chemistry. mdpi.com The synthesis of these analogs often employs a convergent approach where the modified nucleobase is coupled with a protected sugar moiety. mdpi.commdpi.com A common strategy for synthesizing nucleosides from this compound involves the Vorbrüggen glycosylation.

In this method, the this compound is first silylated to increase its solubility in organic solvents and to activate the nitrogen atoms for glycosylation. oup.com Reagents like hexamethyldisilazane (B44280) (HMDS) with a catalytic amount of ammonium (B1175870) sulfate (B86663) are used for this purpose. The resulting silylated pyrimidine is then reacted with a protected sugar derivative, typically a 1-O-acetyl or 1-chloro sugar, in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-triflate) or tin(IV) chloride (SnCl₄). researchgate.netgoogle.com This reaction forms the crucial N-glycosidic bond, which after deprotection yields the desired fluorinated nucleoside analog. researchgate.net

Preparation of 5-Fluoro-2'-deoxyuridine (B1346552) Derivatives

5-Fluoro-2'-deoxyuridine (FdUrd), a key nucleoside analog, serves as a precursor for a variety of other derivatives. The hydroxyl groups on the deoxyribose sugar moiety are common sites for modification.

Research has demonstrated the synthesis of several FdUrd derivatives:

Propargylated Derivatives: New 3'-O- and 5'-O-propargyl derivatives of FdUrd have been synthesized through the reaction of appropriately protected FdUrd with propargyl bromide in the presence of a base like sodium hydride, followed by deprotection. unimi.itthieme-connect.de

Phosphorodiamidates: A series of 5'-phosphorodiamidate derivatives have been prepared by reacting FdUrd with phosphoryl chloride and then aminolysis of the resulting 5'-phosphorodichloridate with the desired amine.

Acylated Derivatives: The sugar hydroxyls can be esterified. For example, 3',5'-O-dibenzoyl-5-fluoro-2'-deoxyuridine is a common protected intermediate used in further synthetic transformations. nih.gov

Formation of 2-Chloro-5-fluoropyrimidine from this compound

The conversion of the 2-hydroxyl group of this compound into a chloro group is a fundamental and widely used transformation that yields the highly versatile intermediate, 2-chloro-5-fluoropyrimidine. This derivative is a key building block for synthesizing a range of compounds through subsequent nucleophilic substitution reactions at the C2 position. nih.gov

The standard reagent for this chlorination is phosphorus oxychloride (POCl₃). sigmaaldrich.comwikipedia.org The reaction is typically performed by heating the substrate in excess POCl₃, often in the presence of a base like pyridine (B92270) or a trialkylamine. nih.govresearchgate.net The base assists in the reaction and neutralizes the generated HCl. More modern, environmentally conscious protocols have been developed that use equimolar or even substoichiometric amounts of POCl₃ under solvent-free conditions in a sealed reactor at high temperatures. nih.govresearchgate.net The mechanism is believed to involve the formation of a dichlorophosphoric ester intermediate, which then undergoes intramolecular attack by chloride to displace the phosphate (B84403) group and form the final chlorinated product.

Synthesis of Substituted 5-Fluoropyrimidines

The structure of this compound, particularly when considered as its tautomer 5-fluorouracil (B62378) (5-fluoro-2,4-dihydroxypyrimidine), serves as a foundational scaffold for the synthesis of a variety of substituted 5-fluoropyrimidines. A common strategy involves the selective activation of specific positions on the pyrimidine ring, followed by nucleophilic substitution.

A key method for creating derivatives is through the chlorination of the pyrimidine ring. For instance, starting with 5-fluorouracil, treatment with phosphorus oxychloride (POCl₃) can yield 2,4-dichloro-5-fluoropyrimidine. psu.edu This di-chlorinated intermediate is highly reactive and allows for subsequent substitutions. For example, it can be hydrolyzed to form compounds like 2-butoxy-5-fluoropyrimidine-4(3H)-one. psu.edu

Research has also demonstrated methods for selective functionalization. When 5-fluoro-2,4-dihydroxypyrimidine is treated with phosphorus oxychloride, the 4-position can be selectively chlorinated while the 2-hydroxyl group remains, a result attributed to steric and electronic effects. This mono-chlorinated intermediate, 4-chloro-5-fluoro-2-hydroxypyrimidine, is a valuable building block. It can readily react with various nucleophiles to introduce new functional groups at the 4-position. A prominent example is the reaction with sodium hydrosulfide (B80085) (NaHS) in dimethyl sulfoxide (B87167) (DMSO) at room temperature, which substitutes the chloro group to yield 5-fluoro-4-mercapto-2-hydroxypyrimidine.

Another synthetic approach involves building the substituted pyrimidine ring from acyclic precursors. A synthesis for 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines has been developed using a potassium (Z)-2-cyano-2-fluoroethenolate salt, which undergoes a cyclocondensation reaction with various amidine hydrochlorides. nih.gov This method proceeds under mild conditions and tolerates a wide range of functional groups on the amidine, providing access to a diverse library of substituted fluoropyrimidines. nih.gov

Table 1: Synthesis of Substituted 5-Fluoropyrimidines

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 5-Fluorouracil | 1. POCl₃, N,N-dimethylaniline 2. 2 N NaOH 3. Sodium butoxide | 2-Butoxy-5-fluoropyrimidine-4(3H)-one | psu.edu |

| 5-Fluoro-2,4-dihydroxypyrimidine | POCl₃ | 4-Chloro-5-fluoro-2-hydroxypyrimidine | |

| 4-Chloro-5-fluoro-2-hydroxypyrimidine | NaHS, DMSO | 5-Fluoro-4-mercapto-2-hydroxypyrimidine |

Synthesis of Metal Complexes Involving this compound

This compound, often in its 5-fluorouracil tautomeric form, can act as a ligand in the formation of metal complexes. Its structure contains multiple potential donor atoms (nitrogen and oxygen), allowing it to coordinate with metal ions in various ways.

Studies have reported the synthesis of mixed ligand complexes involving 5-fluorouracil and other organic molecules. For example, complexes of cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) have been prepared using 5-fluorouracil and histamine (B1213489) as ligands. mdpi.com X-ray diffraction data from these studies indicate that the 5-fluorouracil molecule coordinates to the metal ion through the deprotonated N(3)-atom. mdpi.com

In other synthesized complexes, 5-fluorouracil demonstrates a different coordination mode. Mixed ligand complexes of Ni(II), Cu(II), and Zn(II) with 5-fluorouracil and various amino acids have been synthesized. mdpi.com In these cases, spectral data suggest that 5-fluorouracil acts as a bidentate ligand, coordinating to the central metal ion through the carbonyl oxygen at the C4 position and the deprotonated nitrogen atom at N3. mdpi.com The resulting Cu(II) complexes were found to possess a distorted tetrahedral geometry. mdpi.com

The synthesis of these complexes typically involves reacting a metal salt, such as a nitrate (B79036) or acetate, with the ligands in a suitable solvent. mdpi.comnih.gov The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques, including IR, UV-Vis, and X-ray crystallography, to determine the coordination environment of the metal ion. mdpi.com

Table 2: Examples of Metal Complexes with 5-Fluorouracil

| Metal Ion(s) | Co-Ligand | Proposed 5-FU Coordination Mode | Reference |

|---|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Histamine | Monodentate via N(3) atom | mdpi.com |

Mechanistic Studies of Derivatization Reactions

The reactivity of the this compound ring is governed by the electronic properties of its constituent atoms. The presence of two electronegative nitrogen atoms in the pyrimidine ring, analogous to pyridine, decreases the electron density of the carbon atoms, making the ring π-deficient. uoanbar.edu.iq This electronic characteristic deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atoms (positions 2, 4, and 6). uoanbar.edu.iq

The fluorine atom at the C5 position further influences this reactivity. As a strongly electron-withdrawing group, it enhances the electrophilicity of the pyrimidine ring, making it even more susceptible to nucleophilic attack. This effect is crucial in derivatization reactions. For example, in the selective chlorination of 5-fluoro-2,4-dihydroxypyrimidine to 4-chloro-5-fluoro-2-hydroxypyrimidine using POCl₃, the reaction proceeds at the 4-position. This regioselectivity is attributed to a combination of steric and electronic effects, where the electronic pull of the nitrogens and fluorine directs the substitution, while the existing hydroxyl groups may influence the accessibility of each site.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Fluorouracil |

| Phosphorus oxychloride |

| 2,4-Dichloro-5-fluoropyrimidine |

| 2-Butoxy-5-fluoropyrimidine-4(3H)-one |

| 4-Chloro-5-fluoro-2-hydroxypyrimidine |

| Sodium hydrosulfide |

| Dimethyl sulfoxide |

| 5-Fluoro-4-mercapto-2-hydroxypyrimidine |

| Potassium (Z)-2-cyano-2-fluoroethenolate |

| Amidine hydrochlorides |

| 2-Alkyl/Aryl-substituted 5-fluoro-4-aminopyrimidines |

| Cobalt(II) |

| Nickel(II) |

| Copper(II) |

| Zinc(II) |

| Cadmium(II) |

| Histamine |

| Alanine |

| Phenylalanine |

| Acetyl hypofluorite |

| 6-Acetoxy-5-fluoro-5,6-dihydrouracils |

| Pyridine |

| N,N-dimethylaniline |

Metabolic and Biochemical Pathways of Fluoropyrimidines with Relevance to 5 Fluoro 2 Hydroxypyrimidine Analogs

Overview of Fluoropyrimidine Metabolism

Fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU), are antimetabolite drugs that function as pyrimidine (B1678525) analogs. taylorandfrancis.comnih.gov Their therapeutic effects are contingent upon intracellular conversion to active metabolites that interfere with nucleic acid synthesis and function. nih.gov The metabolism of fluoropyrimidines can be broadly divided into two main routes: the anabolic pathway, which leads to the formation of cytotoxic nucleotides, and the catabolic pathway, which results in the inactivation and elimination of the drug. nih.gov

The primary active metabolites are fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). nih.govpharmgkb.org These metabolites exert their cytotoxic effects through distinct mechanisms: inhibition of thymidylate synthase (TS), and incorporation into RNA and DNA. pharmgkb.orgnih.gov The balance between the anabolic and catabolic pathways significantly influences the drug's effectiveness and toxicity profile. nih.gov More than 80% of an administered 5-FU dose is typically catabolized, with only a small fraction being converted to its active forms. nih.govecancer.org

Oral prodrugs like capecitabine (B1668275) and tegafur (B1684496) are designed to be converted to 5-FU in the body. pharmgkb.orgresearchgate.net Capecitabine is metabolized in the liver and tissues to 5-FU through a series of enzymatic steps. pharmgkb.orgeuropa.eu Tegafur is converted to 5-FU via the action of CYP2A6. pharmgkb.org

Enzymatic Biotransformations of Fluoropyrimidines

The conversion of fluoropyrimidines into their active and inactive forms is mediated by a series of enzymatic reactions. These biotransformations are critical for both the therapeutic action and the detoxification of the drugs.

A primary mechanism of action for fluoropyrimidines is the inhibition of thymidylate synthase (TS). pharmgkb.orgnih.gov TS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. taylorandfrancis.comnih.gov The active metabolite FdUMP forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2FH4). nih.govresearchgate.net This complex blocks the normal catalytic function of TS, leading to a depletion of dTMP. nih.gov The resulting scarcity of thymidine (B127349) nucleotides disrupts DNA replication and repair, ultimately inducing cell death, particularly in rapidly dividing cancer cells. taylorandfrancis.comnih.gov The stability of this inhibitory complex can be enhanced by the co-administration of folates like leucovorin. nih.gov

Fluoropyrimidine metabolites can be incorporated into both RNA and DNA, leading to cellular damage. pharmgkb.orgnih.gov

RNA Incorporation: The metabolite fluorouridine triphosphate (FUTP) can be incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). oncohemakey.com This incorporation is a significant mechanism of cytotoxicity, potentially more so than DNA incorporation, as the accumulation of 5-FU is much greater in RNA. researchgate.net The presence of 5-FU in RNA can disrupt RNA processing, including the maturation of ribosomal RNA (rRNA) and small nuclear RNA (snRNA), and can interfere with mRNA splicing. oncohemakey.comresearchgate.net

DNA Incorporation: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, which also contributes to cytotoxicity. pharmgkb.orgoncohemakey.com The incorporation of FdUTP and the misincorporation of dUTP (due to the dTMP pool depletion) into DNA triggers DNA repair mechanisms. pharmgkb.org This can lead to DNA fragmentation and strand breaks, ultimately contributing to apoptosis. oncohemakey.com

A study measuring the incorporation of 5-FU into tumor biopsy specimens found that maximal incorporation into both RNA and DNA occurred 24 hours after administration. oncohemakey.com

The activation of 5-FU to its cytotoxic nucleotides occurs through several enzymatic pathways. nih.gov

Conversion to FUMP: 5-FU can be directly converted to fluorouridine monophosphate (FUMP) by orotate (B1227488) phosphoribosyltransferase (OPRT), utilizing phosphoribosyl pyrophosphate (PRPP) as a cofactor. researchgate.netoncohemakey.com

Conversion via Fluorouridine: Alternatively, 5-FU can be converted to fluorouridine (FUrd) by uridine phosphorylase, which is then phosphorylated to FUMP by uridine kinase. oncohemakey.com

Formation of FdUMP: FdUMP can be formed through two main routes. One pathway involves the conversion of 5-FU to fluorodeoxyuridine (FdUrd) by thymidine phosphorylase, followed by phosphorylation by thymidine kinase. nih.govresearchgate.net The other route involves the conversion of FUDP to fluorodeoxyuridine diphosphate (B83284) (FdUDP) by ribonucleotide reductase, which is then dephosphorylated. oncohemakey.com

FUMP is subsequently phosphorylated to fluorouridine diphosphate (FUDP), which can then be either converted to FUTP for RNA incorporation or to FdUDP for the DNA-directed pathway. oncohemakey.com

The catabolism of fluoropyrimidines is a critical determinant of their toxicity. nih.gov The majority of an administered 5-FU dose is broken down in the liver by a series of enzymes. nih.govecancer.org

The initial and rate-limiting step in 5-FU catabolism is its reduction to dihydrofluorouracil (DHFU) by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govpharmgkb.orgnih.gov DHFU is then hydrolyzed by dihydropyrimidinase (DPYS) to fluoro-β-ureidopropionate (FUPA). nih.govpharmgkb.org Finally, β-ureidopropionase (UPB1) cleaves FUPA to produce the inactive end product, fluoro-β-alanine (FBAL). nih.govpharmgkb.org

Deficiencies in the enzymes of this catabolic pathway, particularly DPD, can lead to a significant increase in the half-life of 5-FU and its accumulation, resulting in severe and potentially fatal toxicity. nih.govnih.govpharmgkb.org This is because a larger fraction of the drug is shunted into the anabolic activation pathways. nih.gov

| Enzyme | Function in Fluoropyrimidine Metabolism |

| Dihydropyrimidine Dehydrogenase (DPD) | Rate-limiting enzyme in the catabolism of 5-FU to dihydrofluorouracil (DHFU). nih.govpharmgkb.orgnih.gov |

| Dihydropyrimidinase (DPYS) | Catalyzes the conversion of DHFU to fluoro-β-ureidopropionate (FUPA). nih.govpharmgkb.org |

| β-Ureidopropionase (UPB1) | Converts FUPA to the inactive metabolite fluoro-β-alanine (FBAL). nih.govpharmgkb.org |

| Thymidylate Synthase (TS) | Target of the active metabolite FdUMP; its inhibition disrupts DNA synthesis. pharmgkb.orgnih.gov |

| Orotate Phosphoribosyltransferase (OPRT) | Converts 5-FU to fluorouridine monophosphate (FUMP). researchgate.netoncohemakey.com |

| Thymidine Phosphorylase (TP) | Converts 5-FU to fluorodeoxyuridine (FdUrd). nih.govresearchgate.net |

| Uridine Phosphorylase | Converts 5-FU to fluorouridine (FUrd). oncohemakey.com |

| Thymidine Kinase | Phosphorylates FdUrd to FdUMP. nih.govresearchgate.net |

| Uridine Kinase | Phosphorylates FUrd to FUMP. oncohemakey.com |

| Ribonucleotide Reductase | Converts FUDP to fluorodeoxyuridine diphosphate (FdUDP). oncohemakey.com |

Circadian Rhythms in Fluoropyrimidine Metabolism

Emerging research indicates that the metabolism and effects of fluoropyrimidines can be influenced by circadian rhythms. nih.gov Studies have shown that several enzymes involved in fluoropyrimidine metabolism exhibit circadian variations in their activity. nih.govnih.govuu.nl This includes enzymes involved in both the anabolic and catabolic pathways.

For instance, the activity of DPD, the rate-limiting enzyme in 5-FU catabolism, has been shown to follow a circadian rhythm. nih.govmdpi.com This rhythmic variation in enzyme activity can lead to time-dependent differences in drug clearance and, consequently, in both the efficacy and toxicity of fluoropyrimidine treatment. nih.gov These findings suggest that the timing of drug administration could be optimized to enhance the therapeutic index by maximizing antitumor effects while minimizing toxicity to normal tissues. nih.govnih.gov

Drug Resistance Mechanisms Related to Fluoropyrimidine Metabolism

Resistance to fluoropyrimidines, such as 5-fluorouracil (5-FU), is a complex issue stemming from various alterations in cellular processes. tandfonline.comnih.gov These can include changes in drug transport, leading to reduced intracellular drug accumulation, modifications in the drug's target enzyme, and dysregulation of pathways involved in cell cycle control, apoptosis, and DNA repair. tandfonline.commdpi.com

A primary and well-established mechanism of resistance involves alterations in the enzymes responsible for both the activation (anabolism) and breakdown (catabolism) of fluoropyrimidines. mdpi.comoaepublish.com The balance between these opposing processes significantly influences the amount of active drug available to exert its cytotoxic effects. aacrjournals.org

Key Enzymes and Their Role in Resistance:

Several key enzymes play pivotal roles in the development of resistance to fluoropyrimidine therapy.

Thymidylate Synthase (TS): As the primary target of the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), alterations in thymidylate synthase (TS) are a major cause of resistance. oaepublish.comnih.govnih.gov Increased expression of the TS gene (TYMS), gene amplification, or mutations that reduce the affinity of TS for FdUMP can all lead to decreased drug efficacy. oaepublish.comnih.govaacrjournals.org Elevated TS levels mean that the available FdUMP is insufficient to inhibit all the enzyme, rendering the cells resistant. oaepublish.comresearchgate.net The stability of the inhibitory complex formed between FdUMP, TS, and the cofactor 5,10-methylenetetrahydrofolate (CH2THF) is also critical; insufficient levels of CH2THF lead to an unstable complex and poor inhibition. oaepublish.commdpi.com

Dihydropyrimidine Dehydrogenase (DPD): This enzyme is the initial and rate-limiting step in the catabolism of 5-FU. aacrjournals.orgpharmgkb.orgresearchgate.net Increased activity of DPD within the tumor can lead to rapid degradation of 5-FU, reducing the amount of drug available for conversion to its active metabolites. oaepublish.comaacrjournals.org This increased catabolism is a significant mechanism of both intrinsic and acquired resistance. aacrjournals.orgresearchgate.net Conversely, deficiency in DPD can lead to severe, sometimes fatal, toxicity due to reduced drug clearance. aacrjournals.orgmedsafe.govt.nznih.gov

Thymidine Phosphorylase (TP): While involved in the anabolic activation of some fluoropyrimidines, alterations in thymidine phosphorylase (TP) expression can also contribute to resistance. nih.govnih.gov In some contexts, decreased TP expression can lead to reduced conversion of 5-FU to its active forms. nih.gov

Uridine Monophosphate Synthetase (UMPS) and UMP Kinase (UMPK): The UMPS/RNR pathway is a major route for the anabolic conversion of 5-FU to FdUMP. oaepublish.comoaes.cc Reduced expression or activity of enzymes in this pathway, such as UMPS and UMP kinase (UMPK), is associated with 5-FU resistance. oaes.ccnih.govaacrjournals.org For instance, decreased UMPK levels have been linked to resistance to bolus 5-FU treatment due to reduced incorporation of the drug into RNA. nih.govaacrjournals.org Mutations in the UMPS gene can also contribute to 5-FU resistance. researchgate.net

Other Contributing Factors to Resistance:

Beyond the primary metabolic enzymes, other cellular factors can influence the effectiveness of fluoropyrimidine treatment.

Drug Transport: Alterations in drug influx and efflux transporters can affect the intracellular concentration of 5-FU. tandfonline.comnih.gov Increased efflux of the drug, often mediated by ATP-binding cassette (ABC) transporters, is a recognized mechanism of multidrug resistance that can also apply to fluoropyrimidines. mdpi.comnih.gov

Apoptosis and Cell Cycle Regulation: Dysregulation of programmed cell death (apoptosis) and the cell cycle can allow cancer cells to survive the DNA damage induced by fluoropyrimidines. mdpi.comresearchgate.net For example, alterations in the p53 tumor suppressor protein, which is involved in both apoptosis and cell cycle control, can contribute to resistance. mdpi.com

DNA Repair Mechanisms: Efficient DNA repair mechanisms can counteract the DNA damage caused by the misincorporation of fluorinated nucleotides, thereby promoting cell survival and resistance. mdpi.com

The following table summarizes the key enzymes involved in fluoropyrimidine metabolism and their role in drug resistance.

| Enzyme | Function | Role in Resistance |

| Thymidylate Synthase (TS) | Primary target of FdUMP, involved in DNA synthesis. nih.govnih.gov | Overexpression, gene amplification, or mutations reduce drug efficacy. oaepublish.comnih.govaacrjournals.org |

| Dihydropyrimidine Dehydrogenase (DPD) | Rate-limiting enzyme in 5-FU catabolism. aacrjournals.orgpharmgkb.org | Increased activity leads to rapid drug degradation and resistance. oaepublish.comaacrjournals.org |

| Thymidine Phosphorylase (TP) | Involved in the anabolic activation of some fluoropyrimidines. nih.gov | Decreased expression can reduce the conversion of 5-FU to active forms. nih.gov |

| Uridine Monophosphate Synthetase (UMPS) | Key enzyme in the anabolic conversion of 5-FU. oaes.ccresearchgate.net | Reduced expression or mutations can lead to resistance. oaes.ccresearchgate.net |

| UMP Kinase (UMPK) | Important for the activation of 5-FU to 5-FUTP for RNA incorporation. nih.gov | Decreased expression is associated with resistance, particularly to bolus 5-FU. nih.govaacrjournals.org |

Biological Activities and Pharmacological Relevance of 5 Fluoro 2 Hydroxypyrimidine and Its Derivatives

Antiviral Properties of Fluorinated Pyrimidine (B1678525) Derivatives

Fluorinated pyrimidine derivatives have emerged as a significant class of antiviral agents, primarily functioning as antimetabolites that interfere with viral nucleic acid synthesis. The introduction of a fluorine atom into the pyrimidine ring enhances the biological activity of these compounds. Their mechanism of action often involves the inhibition of viral replication by acting as competitive inhibitors of viral enzymes, such as DNA polymerase or reverse transcriptase.

Once inside a host cell, these derivatives are typically metabolized into their active triphosphate forms. These activated molecules can then be incorporated into the growing viral DNA or RNA chains, leading to chain termination and the cessation of viral replication. This targeted disruption of viral genetic processes forms the basis of their therapeutic effect.

Several fluorinated pyrimidine nucleoside analogues have demonstrated activity against a range of viruses. For instance, certain derivatives have shown inhibitory effects against Varicella-Zoster Virus (VZV) and Cytomegalovirus (CMV). The versatility of this chemical scaffold continues to drive research into novel derivatives with improved efficacy and broader antiviral spectrums.

Anticancer Potential and Cytostatic Effects

The anticancer and cytostatic properties of 5-Fluoro-2-hydroxypyrimidine are intrinsically linked to its conversion to the active metabolite, 5-fluorouracil (B62378) (5-FU). As an oral prodrug, this compound offers a convenient route of administration, after which it is metabolized in the body to 5-FU, a cornerstone of chemotherapy for various solid tumors.

The cytostatic effects of these compounds stem from their ability to halt cell proliferation. By interfering with the synthesis of essential components for cell division, particularly pyrimidine nucleotides, they effectively arrest the cell cycle, preventing cancer cells from multiplying. This disruption of the cell cycle is a key mechanism through which fluoropyrimidines exert their anticancer activity.

Activity against Specific Cancer Cell Lines (e.g., Murine Leukemia, HeLa, Novikoff Hepatoma)

The cytotoxic effects of fluoropyrimidines have been evaluated against a variety of cancer cell lines in preclinical studies, demonstrating their broad-spectrum anticancer potential.

HeLa Cells: Studies have consistently shown that 5-fluorouracil (5-FU) exerts a dose-dependent cytotoxic effect on HeLa (human cervical cancer) cells. Higher concentrations of 5-FU lead to a significant decrease in the viability of these cancer cells.

Murine Leukemia Cells: Research on the effects of 5-FU on the murine hematopoietic system has indicated its potent impact on leukemia cells. Treatment with 5-FU has been shown to significantly reduce the population of leukemic cells in mouse models.

Novikoff Hepatoma: While direct studies on this compound are limited, the known conversion to 5-FU suggests activity against this rat ascites hepatoma cell line, a common model in cancer research. The established mechanisms of 5-FU are expected to be effective against the rapid proliferation characteristic of Novikoff hepatoma cells.

| Cancer Cell Line | Compound | Observed Effect |

|---|---|---|

| HeLa (Human Cervical Cancer) | 5-Fluorouracil (active metabolite) | Dose-dependent cytotoxicity |

| Murine Leukemia | 5-Fluorouracil (active metabolite) | Reduction in leukemic cell population |

| Novikoff Hepatoma | 5-Fluorouracil (active metabolite) | Presumed activity based on mechanism |

Mechanisms of Cytotoxicity

The cytotoxicity of this compound, through its active form 5-FU, is multifactorial, primarily targeting the fundamental processes of DNA and RNA synthesis in rapidly dividing cancer cells.

One of the principal mechanisms is the inhibition of thymidylate synthase (TS) . The 5-FU metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable complex with TS and a folate coenzyme, effectively blocking the enzyme's function. TS is crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately leading to "thymineless death" in cancer cells.

These molecular insults trigger cellular stress responses, leading to cell cycle arrest , typically at the G1/S or G2/M checkpoints, and the induction of apoptosis , or programmed cell death.

Overcoming Drug Resistance in Cancer Therapy

A significant challenge in cancer chemotherapy is the development of drug resistance. Cancer cells can develop resistance to fluoropyrimidines through various mechanisms, including:

Increased expression of the target enzyme, thymidylate synthase (TS).

Decreased activity of the enzymes required to activate 5-FU.

Increased expression of drug efflux pumps that remove the drug from the cell.

Alterations in apoptotic pathways.

To counteract these resistance mechanisms, several strategies are employed:

Combination Therapies: 5-FU is often administered in combination with other chemotherapeutic agents that have different mechanisms of action. For example, combinations with platinum-based drugs (like cisplatin (B142131) and oxaliplatin) or topoisomerase inhibitors (like irinotecan) can create synergistic effects and overcome resistance.

Modulation of 5-FU Metabolism: Co-administration of leucovorin (a folate) can enhance the binding of FdUMP to TS, thereby increasing the efficacy of 5-FU.

Targeting Resistance Pathways: Research is ongoing to develop agents that specifically target the molecular pathways responsible for resistance. This includes inhibitors of drug efflux pumps and modulators of apoptotic signaling.

Novel Formulations and Delivery Systems: The development of new formulations and drug delivery systems aims to improve the therapeutic index of fluoropyrimidines by increasing their concentration at the tumor site and reducing systemic toxicity.

| Resistance Mechanism | Strategy to Overcome |

|---|---|

| Increased Thymidylate Synthase (TS) expression | Combination with drugs that do not target TS |

| Decreased 5-FU activation | Use of prodrugs with different activation pathways |

| Increased drug efflux | Co-administration of efflux pump inhibitors |

| Altered apoptotic pathways | Combination with agents that promote apoptosis |

Antifungal Applications (e.g., Flucytosine and its relation)

The antifungal properties of fluorinated pyrimidines are prominently exemplified by the drug flucytosine (5-fluorocytosine) . Flucytosine is a synthetic antimycotic agent that is structurally related to 5-fluorouracil. A key aspect of its antifungal activity is its selective toxicity towards fungal cells.

The mechanism of action of flucytosine relies on its conversion to 5-fluorouracil within the fungal cell. Fungal cells possess an enzyme called cytosine deaminase, which deaminates flucytosine to 5-FU. Mammalian cells lack this enzyme, which accounts for the selective antifungal activity of flucytosine.

Once converted to 5-FU inside the fungus, the compound exerts its antifungal effects through the same mechanisms as its anticancer action:

Inhibition of thymidylate synthase , leading to the disruption of fungal DNA synthesis.

Incorporation into fungal RNA , leading to errors in protein synthesis.

This targeted disruption of essential cellular processes ultimately leads to the inhibition of fungal growth and cell death. Flucytosine is particularly effective against certain yeasts, such as Candida and Cryptococcus species, and is often used in combination with other antifungal agents to enhance efficacy and prevent the development of resistance.

Immunomodulatory Effects of Fluoropyrimidines

One of the key immunomodulatory mechanisms of 5-FU is the elimination of myeloid-derived suppressor cells (MDSCs) . MDSCs are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and suppress the antitumor immune response. By depleting these immunosuppressive cells, 5-FU can help to restore the activity of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, which are crucial for killing cancer cells.

Furthermore, 5-FU has been observed to enhance the immunogenicity of tumor cells . Treatment with 5-FU can induce the expression of molecules on the surface of cancer cells that make them more recognizable and susceptible to attack by the immune system. This can include the upregulation of major histocompatibility complex (MHC) class I molecules, which present tumor antigens to CTLs.

The immunomodulatory properties of fluoropyrimidines are an active area of research, with studies exploring their potential to be combined with immunotherapy approaches, such as immune checkpoint inhibitors, to further enhance the antitumor immune response and improve patient outcomes.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) analysis is a critical component in medicinal chemistry that investigates how the chemical structure of a molecule influences its biological activity. oncodesign-services.com For this compound, which exists in tautomeric equilibrium with 5-Fluorouracil (5-FU), SAR studies are fundamental to understanding its mechanism of action and to designing novel derivatives with improved therapeutic profiles. mdpi.comresearchgate.net By systematically modifying the 5-fluoropyrimidine (B1206419) scaffold, researchers can identify key structural features that govern potency, selectivity, and pharmacokinetic properties. oncodesign-services.com These studies explore how alterations, such as the strategic placement of the fluorine atom and the addition of various functional groups, impact the compound's interaction with biological targets, primarily enzymes involved in nucleotide synthesis like thymidylate synthase. mdpi.comnih.gov

Influence of Fluorine Atom on Biological Activity

The introduction of a fluorine atom at the C-5 position of the pyrimidine ring is the single most important structural feature responsible for the biological activity of this compound and its metabolites. researchgate.net The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, profoundly impact the molecule's pharmacological behavior. mdpi.comresearchgate.net

The high electronegativity of fluorine alters the electron distribution of the pyrimidine ring, which can affect how the molecule interacts with target enzymes. mdpi.com A crucial example is the mechanism of thymidylate synthase (TS) inhibition by the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP). mdpi.comnih.gov The fluorine atom at the C-5 position stabilizes a key intermediate formed during the enzymatic reaction, leading to the formation of a stable complex that effectively locks the enzyme, halting DNA synthesis and leading to cell death in cancer cells. mdpi.com The strength of the C-F bond is critical for this stable inhibition, as analogues with other halogens at this position are often dehalogenated by the enzyme. mdpi.com

Furthermore, substituting hydrogen with fluorine often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability. wikipedia.orgnih.gov The fluorine atom can also block sites of metabolic oxidation. nih.gov For instance, in aromatic rings, a fluorine atom can prevent metabolism by native enzymes that produce toxic epoxides, thereby prolonging the drug's half-life and improving its safety profile. wikipedia.org

Modulation of Activity through Derivatization

While the 5-fluoro substituent is essential for activity, derivatization at other positions of the pyrimidine nucleoside structure is a key strategy to modulate the pharmacological profile, often to create prodrugs with improved therapeutic indices. nih.govnih.gov A prominent example is the development of derivatives of 5'-deoxy-5-fluorouridine (5'-dFUrd), a prodrug that is selectively cleaved in tumors to 5-fluorouracil (FUra) by uridine (B1682114) phosphorylase. nih.gov Because 5'-dFUrd is a relatively poor substrate for this enzyme, researchers have synthesized various 5'-substituted derivatives to find compounds with better substrate interactions and potentially enhanced anti-tumor activity. nih.gov

Studies on these derivatives have shown that modifications at the 5' position of the ribose sugar can significantly impact cytostatic activity and in vivo efficacy. nih.gov For example, replacing the 5'-hydroxyl group with other substituents has yielded compounds with superior activity compared to the parent molecule in preclinical models. nih.gov

| Compound Name | Substitution at 5' Position | Increase in Life Span (%) |

|---|---|---|

| 5'-deoxy-5-fluorouridine (5'-dFUrd) | -H | 20 |

| 5'-deoxy-5'-chloro-FUrd | -Cl | 64 |

| 5'-O-mesyl-FUrd | -OMs (Mesyl) | 58 |

| 5'-deoxy-5'-fluoro-FUrd | -F | 58 |

Data sourced from a 1985 study on the synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. nih.gov

As shown in the table, derivatives such as 5'-deoxy-5'-chloro-FUrd, 5'-O-mesyl-FUrd, and 5'-deoxy-5'-fluoro-FUrd demonstrated a significantly greater increase in the life span of leukemic mice compared to the parent compound 5'-dFUrd. nih.gov Additionally, in vitro studies revealed that 5'-O-tosyl-FUrd, 5'-O-mesyl-FUrd, and 5'-deoxy-5'-bromo-FUrd had superior cytostatic activity against L1210 and CCRF-CEM leukemic cell lines than 5'-dFUrd. nih.gov These findings underscore how derivatization serves as a powerful tool to fine-tune the biological and pharmacological properties of the core 5-fluoropyrimidine structure, leading to the development of more effective therapeutic agents. nih.govnih.gov

Advanced Characterization and Computational Studies

Spectroscopic Analysis Techniques Applied to Pyrimidine (B1678525) Derivatives

Spectroscopic methods are indispensable tools for the detailed analysis of pyrimidine derivatives like 5-Fluoro-2-hydroxypyrimidine. These techniques probe the molecular structure at the atomic and electronic levels, offering a wealth of information.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the two protons on the pyrimidine ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent nitrogen and fluorine atoms. The proton at the C6 position is anticipated to appear at a lower field (higher ppm) compared to the proton at the C4 position due to the deshielding effect of the neighboring fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in the pyrimidine ring will exhibit a unique resonance. The carbon atoms bonded to the electronegative fluorine and oxygen atoms (C5 and C2, respectively) are expected to be significantly deshielded and thus appear at a lower field.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which allows for the clear resolution of signals from different fluorine environments. The chemical shift of the fluorine atom in this compound provides insight into its electronic environment. In studies of 5-fluoropyrimidine (B1206419) substituted RNA, the fluorine substituent has a notable effect on the chemical shifts of nearby protons nih.gov. The technology for acquiring fluorine NMR spectra is similar to that for proton NMR biophysics.org.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | |||

| H4 | 7.0 - 8.0 | Doublet of doublets | J(H4-H6), J(H4-F) |

| H6 | 8.0 - 9.0 | Doublet of doublets | J(H6-H4), J(H6-F) |

| NH/OH | Broad, variable | Singlet | - |

| ¹³C | |||

| C2 | 150 - 160 | Singlet | - |

| C4 | 140 - 150 | Doublet | J(C4-F) |

| C5 | 130 - 140 | Doublet | ¹J(C5-F) |

| C6 | 145 - 155 | Doublet | J(C6-F) |

| ¹⁹F | -110 to -170 (relative to CFCl₃) | Multiplet | J(F-H4), J(F-H6) |

Note: The data in this table is estimated based on typical values for similar fluoropyrimidine compounds and is for illustrative purposes.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include the O-H and N-H stretching bands, C=O stretching, C=C and C=N stretching of the pyrimidine ring, and the C-F stretching vibration. Studies on the closely related compound 5-fluoroorotic acid have utilized FT-IR spectroscopy to assign the observed vibrational bands nih.gov.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing the vibrations of the pyrimidine ring, which are often strong in Raman scattering. Surface-enhanced Raman spectroscopy (SERS) has been successfully applied to the analysis of 5-fluorouracil (B62378), a structurally similar molecule, demonstrating the utility of this technique for enhancing the Raman signals carleton.edu.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H/N-H stretching | 3200 - 3500 |

| C-H stretching | 3000 - 3100 |

| C=O stretching | 1650 - 1700 |

| C=C and C=N stretching (ring) | 1400 - 1600 |

| C-F stretching | 1200 - 1300 |

| Ring breathing mode | 700 - 800 |

Note: The data in this table is based on characteristic vibrational frequencies for pyrimidine derivatives and related fluorinated compounds.

UV-Vis Spectroscopy and Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For pyrimidine derivatives, the principal electronic transitions are typically π → π* and n → π* transitions associated with the aromatic ring and any carbonyl groups. The UV-Vis spectrum of 5-fluorouracil, a closely related compound, exhibits a strong absorption maximum around 266 nm in a phosphate (B84403) buffer at pH 7.4 researchgate.net. It is expected that this compound will have a similar absorption profile, with the λmax being influenced by the electronic effects of the hydroxyl and fluoro substituents. The molar absorptivity (ε) provides a measure of the probability of the electronic transition msu.edu.

| Type of Transition | Expected Wavelength Range (nm) |

| π → π | 200 - 300 |

| n → π | 280 - 350 |

Note: The data in this table is based on typical electronic transitions observed in pyrimidine derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at m/z 114.08. Electron impact (EI) mass spectrometry of the related compound 5-fluorouracil has shown characteristic fragmentation pathways, including the loss of HNCO and subsequent loss of HCN or CO scispace.com. The fragmentation of 5-fluorouridine, another related compound, involves the cleavage of the glycosidic bond to yield an ion at m/z 129, corresponding to the protonated 5-fluorouracil moiety libretexts.org.

| Ion | m/z (expected) | Possible Origin |

| [M]⁺ | 114 | Molecular ion |

| [M-H]⁺ | 113 | Loss of a hydrogen atom |

| [M-CO]⁺ | 86 | Loss of carbon monoxide |

| [M-HNCO]⁺ | 71 | Loss of isocyanic acid |

| [M-F]⁺ | 95 | Loss of a fluorine atom |

Note: The fragmentation data in this table is hypothetical and based on the fragmentation patterns of similar pyrimidine compounds.

Crystallographic Studies and Supramolecular Structures

The solid-state structure of this compound, as would be determined by single-crystal X-ray diffraction, provides definitive information about its molecular geometry, conformation, and the arrangement of molecules in the crystal lattice carleton.eduresearchgate.net. While the specific crystal structure of this compound is not publicly available, insights can be gained from the crystal structure of the closely related compound, 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium (5-fluorocytosinium) biophysics.orgthermofisher.com.

Hydrogen Bonding Interactions

| Donor | Acceptor | Type of Interaction | Common Supramolecular Motif |

| N-H | O=C | Strong Hydrogen Bond | R₂²(8) ring |

| O-H | N (pyrimidine) | Strong Hydrogen Bond | Chain or sheet |

| C-H | F | Weak Hydrogen Bond | Inter-layer linking |

| C-H | O=C | Weak Hydrogen Bond | Crystal packing stabilization |

Note: This table presents potential hydrogen bonding interactions based on the functional groups present in this compound and observed interactions in similar crystal structures.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry and theoretical modeling serve as powerful tools in the advanced characterization of this compound. These methods provide detailed insights into the molecule's electronic structure, geometry, and reactivity, complementing experimental findings. Due to its existence as a tautomer of the widely studied anticancer drug 5-fluorouracil (5-FU), much of the computational analysis is performed in the context of the tautomeric system, often comparing the keto and enol forms.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational studies on pyrimidine derivatives, offering a balance between accuracy and computational cost. nih.govspectroscopyonline.com DFT calculations are employed to predict a wide range of molecular properties for this compound and its tautomers. These calculations are fundamental for geometry optimization, vibrational frequency analysis, and understanding the electronic properties of the molecule. nih.govspectroscopyonline.com Various functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-311++G(d,p) to model the system accurately. researchgate.netresearchgate.net

DFT studies on the tautomers of 5-fluorouracil, including the this compound form, have been crucial in determining their relative stabilities. dergipark.org.trmdpi.com These calculations consistently show that the diketo form (5-fluorouracil) is the most stable tautomer, but they also provide the energetic landscape of the keto-enol forms. mdpi.comdergipark.org.tr

Molecular Geometry Optimization

Theoretical geometry optimization of this compound provides a detailed picture of its three-dimensional structure. Using DFT methods, the bond lengths, bond angles, and dihedral angles of the molecule in its ground electronic state are calculated. These optimized geometric parameters are crucial for understanding the molecule's stability and reactivity.

For the tautomers of 5-fluorouracil, DFT calculations have been used to determine their optimized structures. frontiersin.org The predicted bond lengths, such as the C-F bond, have been shown to be in good agreement with experimental data where available. frontiersin.org The planarity of the pyrimidine ring is a key feature of the optimized geometry.

Below is an interactive data table with representative optimized geometric parameters for a tautomer of this compound, based on DFT calculations for similar pyrimidine systems.

Optimized Geometric Parameters

| Parameter | Value |

|---|---|

| C2-O bond length (Å) | 1.345 |

| C5-F bond length (Å) | 1.350 |

| N1-C2 bond length (Å) | 1.380 |

| C4-C5 bond length (Å) | 1.375 |

| O-C2-N1 bond angle (°) | 120.5 |

| F-C5-C4 bond angle (°) | 118.0 |

HOMO-LUMO Analysis and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov

For pyrimidine derivatives, HOMO-LUMO analysis helps in understanding the charge transfer characteristics within the molecule. The distribution of the HOMO and LUMO electron densities indicates the regions of the molecule that are likely to act as electron donors and acceptors, respectively. In the context of this compound, the HOMO is typically localized over the pyrimidine ring, while the LUMO may have significant contributions from the electronegative oxygen and fluorine atoms. This distribution facilitates intramolecular charge transfer.

Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. rsc.org It provides a detailed understanding of charge transfer and conjugative interactions by examining the delocalization of electron density between occupied Lewis-type NBOs (donor orbitals) and unoccupied non-Lewis NBOs (acceptor orbitals). rsc.orgscispace.com

In the context of this compound and its tautomers, NBO analysis reveals the nature of the electronic delocalization within the pyrimidine ring and the interactions involving the fluoro and hydroxyl substituents. researchgate.net The analysis can quantify the stabilization energies associated with these interactions, providing insight into the molecule's stability. researchgate.net For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C bonds contributes to the stability of the aromatic system.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. dovepress.com The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential. dovepress.com

For this compound, the MEP map would show negative potential regions (typically colored red) around the electronegative oxygen, nitrogen, and fluorine atoms, indicating their susceptibility to electrophilic attack. researchgate.net Conversely, positive potential regions (typically colored blue) would be located around the hydrogen atoms, suggesting these are favorable sites for nucleophilic attack. nih.gov This analysis is crucial for understanding the molecule's interaction with biological receptors and other molecules. nih.gov

Tautomerism Studies (e.g., keto-enol tautomerism)

This compound is a keto-enol tautomer of the well-known anticancer drug 5-fluorouracil. acs.orgresearchgate.net Computational studies of tautomerism are essential for understanding the relative stabilities of the different tautomeric forms and the potential for interconversion. nih.govdergipark.org.tr DFT calculations have been extensively used to investigate the keto-enol and di-enol forms of 5-fluorouracil. dergipark.org.tr

These studies consistently indicate that the diketo form (5-fluorouracil) is the most stable tautomer in both the gas phase and in solution. mdpi.comresearchgate.net However, the energy differences between the tautomers are often small, suggesting that other forms, such as this compound, can exist in equilibrium. frontiersin.org The presence and concentration of different tautomers can be influenced by the solvent environment. dergipark.org.tr

Relative Energies of 5-Fluorouracil Tautomers

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 2,4-dioxo (5-fluorouracil) | 0.00 |

| 2-hydroxy-4-oxo (this compound) | 7.32 - 10.38 |

| 4-hydroxy-2-oxo | 10.88 - 13.82 |

| 2,4-dihydroxy | 10.67 - 16.70 |

Data based on calculations for 5-fluorouracil tautomers in the gas phase. mdpi.com

of this compound

The absence of specific molecular docking studies for this compound means that there is no published data to detail its binding affinity, interaction modes, or potential protein targets. Research in this area has predominantly focused on its more clinically established analogue, 5-Fluorouracil (5-FU), and other pyrimidine derivatives. These studies explore the interactions of such compounds with various biological targets, including enzymes involved in nucleotide synthesis and cell division.

Therefore, a comprehensive analysis of the molecular docking of this compound, including data tables of binding energies and detailed descriptions of its interactions with specific amino acid residues of target proteins, cannot be provided at this time based on the available scientific literature. Further computational research is required to elucidate the specific molecular interactions and potential biological targets of this compound.

Applications and Future Directions in Research

Role as a Synthetic Building Block in Organic Chemistry

5-Fluoro-2-hydroxypyrimidine serves as a versatile building block in organic synthesis, primarily due to the reactivity conferred by the fluorine atom and the pyrimidine (B1678525) ring. It is a key reactant in the preparation of various pharmaceutical intermediates and complex chemical entities.

One notable application is in the synthesis of 2-Chloro-5-fluoropyrimidine . This transformation is typically achieved by treating this compound with phosphoryl chloride (POCl3). 2-Chloro-5-fluoropyrimidine is a crucial intermediate in the production of a wide range of biologically active molecules.

Furthermore, the compound's ability to form coordination complexes with metal ions has been exploited in the synthesis of novel materials. For instance, it is used as a reactant in the preparation of the manganese fluoro(hydroxy)pyrimidinato aqua dinuclear complex, [Mn2(Fpymo)4(H2O)4]. This highlights its utility in the field of inorganic and organometallic chemistry. The structural versatility of this compound makes it a valuable tool for chemists to create diverse molecular architectures.

Contributions to Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a fundamental component of many biologically important molecules, including nucleic acids. The introduction of a fluorine atom can significantly alter the biological properties of a molecule, often enhancing its therapeutic efficacy. Pyrimidine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties.

The primary contribution of this compound to medicinal chemistry is its role as a precursor to the widely used anticancer drug 5-Fluorouracil (B62378) (5-FU) . Beyond this, researchers have synthesized and investigated various derivatives of 5-fluoropyrimidine (B1206419) nucleosides for their potential as therapeutic agents. For example, a series of 5'-deoxy-5'-substituted-5-fluorouridine (FUrd) derivatives have been developed with the aim of creating improved prodrugs of 5-FU.

| Compound | Increase in Life Span (%) |

|---|---|

| 5'-deoxy-5'-fluorouridine (Reference) | 20 |

| 5'-deoxy-5'-chloro-FUrd | 64 |

| 5'-O-mesyl-FUrd | 58 |

| 5'-deoxy-5'-fluoro-FUrd | 58 |

Data from a study on the synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. dntb.gov.ua